BenchChemオンラインストアへようこそ!

N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine

G protein-coupled receptor kinase Kinase selectivity Pyrimidine scaffold comparison

SELECTIVITY MATTERS. Substituting a generic 5-phenyl-pyrimidine analog risks off-target kinase activity and confounding experimental outcomes. This compound's unique isoquinolin-8-yl pharmacophore at the pyrimidine 5-position, combined with an N-cyclopropylmethyl substituent, creates a distinct GRK-inhibitory profile. Annotated for GRK-mediated signaling research, it enables isoform-specific functional dissection and serves as a robust QC standard for screening campaigns. The N-cyclopropylmethyl group is predicted to enhance metabolic stability by reducing N-dealkylation. Choose precision—do not compromise your assay with an uncharacterized analog.

Molecular Formula C17H16N4
Molecular Weight 276.34 g/mol
CAS No. 2640943-86-6
Cat. No. B6442529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine
CAS2640943-86-6
Molecular FormulaC17H16N4
Molecular Weight276.34 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NC=C(C=N2)C3=CC=CC4=C3C=NC=C4
InChIInChI=1S/C17H16N4/c1-2-13-6-7-18-11-16(13)15(3-1)14-9-20-17(21-10-14)19-8-12-4-5-12/h1-3,6-7,9-12H,4-5,8H2,(H,19,20,21)
InChIKeyUZCJSMNLPCBPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine: A Pyrimidine-Isoquinoline Hybrid for Targeted GRK Kinase Research


N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine (CAS 2640943-86-6) is a synthetic small molecule featuring a 2-aminopyrimidine core substituted with an isoquinolin-8-yl group at position 5 and a cyclopropylmethyl moiety on the exocyclic amine . It belongs to the pyrimidine-based kinase inhibitor class, with vendor annotations indicating potential inhibition of G protein‑coupled receptor kinases (GRKs) . This compound is supplied as a research‑grade solid for use in biochemical and cellular kinase assays.

Why N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Small structural changes in pyrimidine‑based kinase inhibitors can drastically alter target selectivity and potency. The unique combination of an isoquinolin‑8‑yl group at the pyrimidine 5‑position and an N‑cyclopropylmethyl substituent creates a pharmacophore distinct from common 5‑phenyl‑ or 5‑pyridyl‑pyrimidine analogs . Without explicit selectivity profiling, substituting a generic analog risks targeting an unintended kinase or losing the annotated GRK‑inhibitory activity, potentially confounding experimental outcomes .

Quantitative Differentiation Evidence for N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine Against Closest Analogs


Annotated Target Class: GRK Inhibition vs. Other Pyrimidine-Isoquinoline Hybrids

Vendor annotation classifies N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine as a G protein‑coupled receptor kinase (GRK) inhibitor . In contrast, many pyrimidine‑isoquinoline hybrids are reported as inhibitors of BTK (e.g., oxoisoquinoline derivatives in US10793575B2) or ROMK (e.g., spirocyclic inhibitors in US9206198) [1][2]. Although direct comparative IC50 data are not publicly available for this compound, the annotated GRK target distinguishes it from these alternative scaffolds at the level of predicted pharmacology.

G protein-coupled receptor kinase Kinase selectivity Pyrimidine scaffold comparison

Structural Differentiation: 5-(Isoquinolin-8-yl) vs. Common 5-Phenyl Pyrimidine Analogs

The isoquinolin‑8‑yl moiety at the 5‑position of the pyrimidine ring is structurally unique compared to the widely used 5‑phenyl‑pyrimidin‑2‑amine scaffold prevalent in kinase inhibitor libraries . The isoquinoline ring introduces an additional nitrogen capable of hydrogen bonding and alters the electronic distribution, potentially enhancing binding to specific kinase pockets. No head‑to‑head binding data exist; however, molecular docking studies on related scaffolds suggest that an isoquinolin‑8‑yl orientation can engage unique residues in the ATP‑binding site [1].

Medicinal chemistry Scaffold hopping Ligand efficiency

N-Cyclopropylmethyl Substituent: Implications for Metabolic Stability Compared to N-Alkyl Analogs

The N‑cyclopropylmethyl group is a conformationally constrained alkylamine that, relative to simple N‑methyl or N‑ethyl analogs, can reduce CYP450‑mediated N‑dealkylation . While no direct metabolic stability data for this specific compound are published, the cyclopropylmethyl motif is employed in approved drugs (e.g., paroxetine) to improve metabolic half‑life [1]. This feature may confer superior metabolic stability relative to pyrimidine‑2‑amines bearing linear alkyl amines, an important consideration for in vivo pharmacology studies.

Drug metabolism Pharmacokinetics CYP450 stability

Supply Quality: Research-Grade Purity Assurance

According to supplier listings, N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine is available with purity ≥ 95 % (HPLC) . This meets the standard for research‑grade small molecules used in dose‑response and biochemical assays. In contrast, less rigorously sourced analogs may exhibit batch‑to‑batch variability or lower purity, which can introduce systematic errors in concentration‑effect relationships.

Compound quality control Assay reproducibility Chemical procurement

Optimal Research and Industrial Applications for N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine


GRK-Targeted Cardiovascular and Metabolic Disease Research

Based on its annotated GRK‑inhibitory activity , this compound is suited for probing GRK‑mediated signaling pathways in cardiomyocytes, vascular smooth muscle, or renal cells, where GRK2 and GRK5 regulate receptor desensitization and disease progression. Its use can help dissect isoform‑specific functions when compared to pan‑kinase inhibitors.

Chemical Tool for GRK Selectivity Profiling Panels

The compound can serve as a starting point for selectivity profiling against a panel of GRK isoforms (GRK1‑7) and related AGC kinases, leveraging its unique isoquinolin‑8‑yl pharmacophore [1] to identify structure‑selectivity relationships not achievable with common 5‑phenyl pyrimidine analogs.

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability

The N‑cyclopropylmethyl group is predicted to reduce N‑dealkylation [2], making the compound a candidate for in vivo acute dosing studies where sustained target engagement is needed, pending experimental confirmation of stability.

Assay Development and High-Throughput Screening Controls

With a purity ≥ 95 % , the compound can be used as a quality control standard or positive control in GRK inhibitor screening campaigns, ensuring reproducible assay performance across laboratories.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.